
8-(Trifluoromethyl)isoquinolin-3-ol
Übersicht
Beschreibung
8-(Trifluoromethyl)isoquinolin-3-ol is a chemical compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 8-(Trifluoromethyl)isoquinolin-3-ol involves complex chemical reactions. For instance, Li’s group in 2022 discovered an effective Rh(III)-catalytic C−H activation of benzimidates, exploiting pyridotriazoles as a carbene source to create isoquinolin-3-ol with a pyridine group .Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)isoquinolin-3-ol is 1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-7(15)5-14-9(6)8/h1-5,15H .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Isoquinolones
Isoquinolones are a class of synthetically and pharmaceutically important compounds . The 8-(Trifluoromethyl)isoquinolin-3-ol can be used in the synthesis of isoquinolones through various chemical reactions. For instance, rhodium-catalyzed C-H activation/annulation reactions have been used for the synthesis of 3,4-unsubstituted isoquinolones .
Suzuki Cross-Coupling Reactions
The compound can be used in Suzuki cross-coupling reactions. A Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enables a facile and expeditious two-step synthesis of 3,4-unsubstituted isoquinolin-1 (2 H )-ones .
Arylation of Isoquinolone Scaffold
The isoquinolone scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation can be achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .
Rhodium-Catalyzed Intermolecular Cyclization
A Rh (I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1 (2 H )-ones via a selective cleavage of a C-C bond . This reaction can be used with 8-(Trifluoromethyl)isoquinolin-3-ol to create isoquinolin-1 (2 H )-imines .
Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Therefore, 8-(Trifluoromethyl)isoquinolin-3-ol can be used in the development of these products.
Metal-Catalyzed Denitrogenative Pathways
The compound can be used in metal-catalyzed denitrogenative pathways for N-Heterocycle synthesis . This method has been used for the proactive synthesis of N-heterocycles .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-4-9(15)14-5-7(6)8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCOMBXKHUYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)isoquinolin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)
![Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1403168.png)
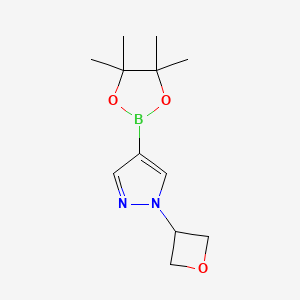

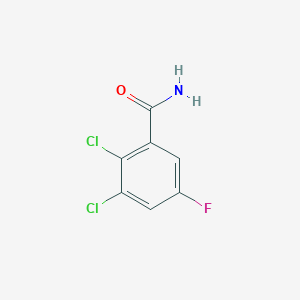
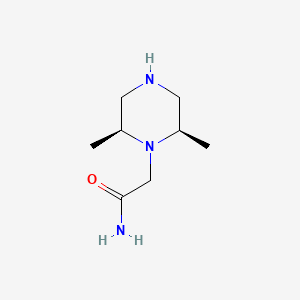
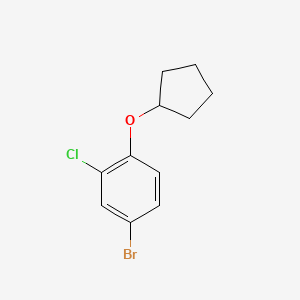
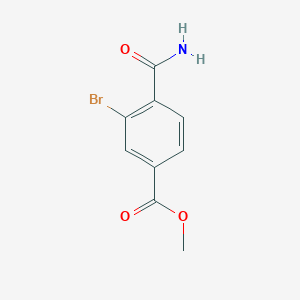


![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)
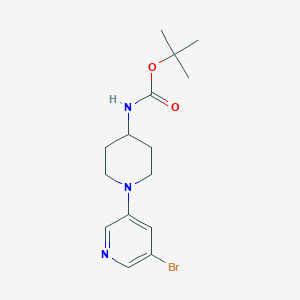
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)